2,6-Dibromo-3-(difluoromethoxy)pyridine
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Overview
Description
2,6-Dibromo-3-(difluoromethoxy)pyridine: is a chemical compound with the molecular formula C6H2Br2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions, and a difluoromethoxy group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-(difluoromethoxy)pyridine typically involves the bromination of 3-(difluoromethoxy)pyridine. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions. The reaction conditions may include the use of solvents such as acetic acid or dichloromethane, and the reaction temperature is usually controlled to optimize the yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced derivatives with different functional groups.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 2,6-Dibromo-3-(difluoromethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a building block for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a useful intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(difluoromethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding properties.
Comparison with Similar Compounds
2,6-Dibromo-4-(difluoromethoxy)pyridine: Similar structure but with the difluoromethoxy group at the 4 position.
2,6-Dibromo-3-methoxypyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2,6-Difluoro-3-(difluoromethoxy)pyridine: Similar structure but with fluorine atoms instead of bromine atoms.
Uniqueness: 2,6-Dibromo-3-(difluoromethoxy)pyridine is unique due to the combination of bromine and difluoromethoxy groups on the pyridine ring. This combination imparts specific reactivity and properties that are valuable in various chemical and industrial applications. The presence of both bromine and fluorine atoms can enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dibromo-3-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2NO/c7-4-2-1-3(5(8)11-4)12-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPALLAHXYNUUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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